molecular formula C14H17N3O2 B2506000 (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide CAS No. 1235706-85-0

(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide

Cat. No. B2506000
CAS RN: 1235706-85-0
M. Wt: 259.309
InChI Key: NLOWVVVEUBJFIQ-AATRIKPKSA-N
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Description

(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide, also known as DPEFA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DPEFA has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Characterization

Studies have synthesized pyrazole derivatives through methods such as aldol condensation, indicating the compound's relevance in the synthesis of heterocyclic compounds. These processes involve reactions with furan-2-carbaldehyde and other reactants, showcasing the compound's utility in generating a variety of heterocyclic structures, including oxiranes, oxazoles, pyrazoles, pyridines, pyrimidines, and pyrans (Singh et al., 2014).

Computational Studies and Molecular Interactions

Computational and quantum chemical calculations provide insights into the electronic structure, molecular interactions, and stability of these compounds. Studies involving vibrational analysis and binding energy calculations through DFT and QTAIM analyses demonstrate the significance of these compounds in understanding the nature of chemical bonds and interactions (Singh et al., 2014).

Applications in Drug Discovery

While the specific focus was to exclude drug use and dosage information, it's important to note that related compounds have been explored for their potential in medicinal chemistry. This includes studies on antimicrobial activity and the synthesis of compounds with potential antitumor properties, highlighting the broad applicability of such compounds in the search for new therapeutic agents (El-Essawy et al., 2011).

properties

IUPAC Name

(E)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-11-10-12(2)17(16-11)8-7-15-14(18)6-5-13-4-3-9-19-13/h3-6,9-10H,7-8H2,1-2H3,(H,15,18)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOWVVVEUBJFIQ-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C=CC2=CC=CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1CCNC(=O)/C=C/C2=CC=CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide

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